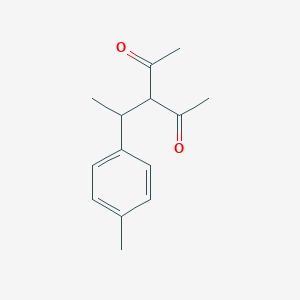![molecular formula C22H16N4O B12536875 {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone CAS No. 658704-11-1](/img/structure/B12536875.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is a complex organic compound that features a combination of pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzophenone with 2-bromopyridine in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties .
Biology
Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone involves its ability to interact with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
Di(pyridin-2-yl)methanone: Similar in structure but lacks the phenyl group, making it less versatile in forming complexes.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)methanone: Contains additional pyridine rings, which can enhance its binding properties with metal ions.
Uniqueness
The uniqueness of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone lies in its combination of pyridine and phenyl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in materials science and biology.
Properties
CAS No. |
658704-11-1 |
|---|---|
Molecular Formula |
C22H16N4O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C22H16N4O/c27-22(19-7-1-4-14-23-19)17-10-12-18(13-11-17)26(20-8-2-5-15-24-20)21-9-3-6-16-25-21/h1-16H |
InChI Key |
WRAVQZFYOGHVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
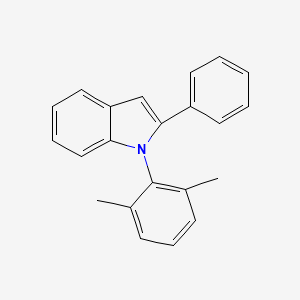
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
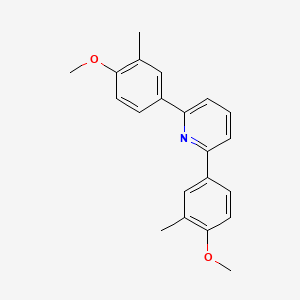
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
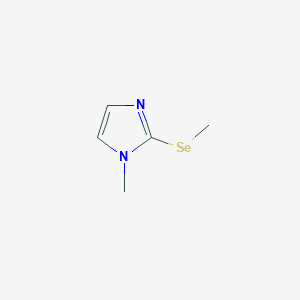

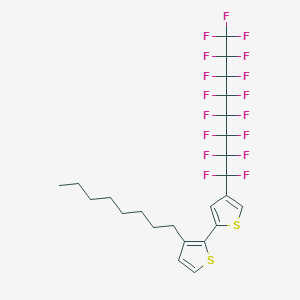
![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)
